4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Beschreibung
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1006482-42-3) is a benzoic acid derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a methylene bridge linking it to the benzoic acid moiety. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 . This compound is synthesized via coupling reactions, as indicated by its classification as a building block in medicinal chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBNJPEEBPDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a pyrazole derivative, followed by its coupling with a benzoic acid derivative . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
Key Research Findings
Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder binding to flat enzymatic pockets, whereas the smaller trifluoromethyl group allows better fit in target sites.
Metabolism : Unlike celecoxib, which undergoes oxidation to a carboxylic acid metabolite , the target compound’s stability may be superior due to the absence of oxidizable methyl groups.
Biologische Aktivität
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, also known as TFMPBA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TFMPBA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
TFMPBA has shown significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, demonstrating a low minimum inhibitory concentration (MIC) which indicates strong bactericidal properties. The compound exhibited a time-kill effect, suggesting that it not only inhibits growth but also kills the bacteria over time .
| Bacterial Strain | MIC (µg/mL) | Time-Kill Effect |
|---|---|---|
| Staphylococcus aureus | 8 | Yes |
| Escherichia coli | 16 | Yes |
| Pseudomonas aeruginosa | 32 | No |
Anticancer Activity
Research has indicated that TFMPBA possesses anticancer properties. It was tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated IC50 values ranging from 1.48 to 6.38 µM, indicating potent antiproliferative effects. Mechanistic studies revealed that TFMPBA induces apoptosis by blocking the cell cycle at the G2/M phase and modulating key apoptotic markers such as Bcl-2 and Bax .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.33 |
| PC-3 | 1.48 |
| A549 | 3.46 |
Anti-inflammatory Activity
TFMPBA has been investigated for its anti-inflammatory effects, particularly in models of neuroinflammation. It inhibited lipopolysaccharide (LPS)-induced TNF-alpha release in vitro and reduced microglial activation in vivo. This suggests potential therapeutic applications in treating neurodegenerative diseases characterized by inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, TFMPBA was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against Staphylococcus aureus, with researchers noting its low toxicity to human cells, which is critical for developing safe therapeutic agents.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using TFMPBA on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through specific signaling pathways related to cancer cell survival. The findings support further exploration into TFMPBA as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where the pyrazole moiety is introduced to the benzoic acid scaffold. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation. Reaction monitoring via TLC and purification by recrystallization (using ethanol/water mixtures) are standard. Optimal yields (70–85%) are achieved at 80–100°C for 12–24 hours .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Structural confirmation relies on - and -NMR to identify proton environments (e.g., trifluoromethyl peaks at ~110–120 ppm in -NMR) and aromatic resonances. FTIR verifies carboxylic acid (C=O stretch at ~1680–1700 cm) and pyrazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (189–190°C) ensures purity .
Q. What in vitro assays are used to evaluate antimicrobial activity of derivatives?
- Methodological Answer : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Hydrazone derivatives of the parent compound are tested at concentrations ranging from 1–256 µg/mL, with activity compared to reference drugs like ciprofloxacin. Data interpretation includes IC calculations and statistical validation via ANOVA .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., bacterial strain selection, inoculum size). Cross-validation using standardized CLSI guidelines and dose-response curves is critical. Additionally, structural analogs should be tested under identical conditions to isolate substituent effects. Contradictory data may also stem from impurities; HPLC purity checks (>95%) are recommended before biological evaluation .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability, while ester prodrugs of the carboxylic acid moiety improve oral bioavailability. Computational modeling (e.g., molecular docking with COX-2 or CYP450 enzymes) guides rational design. In vivo pharmacokinetic studies in rodent models assess parameters like half-life () and AUC .
Q. How does crystallography aid in understanding structure-activity relationships (SAR)?
- Methodological Answer : X-ray crystallography reveals spatial arrangements of the pyrazole ring and trifluoromethyl group, highlighting interactions with biological targets (e.g., hydrogen bonding with enzyme active sites). For example, the dihedral angle between the pyrazole and benzoic acid moieties influences binding affinity. Crystal structure data (e.g., CCDC entries) are correlated with IC values to refine SAR .
Q. What experimental approaches resolve conflicting data on cytotoxicity in cancer cell lines?
- Methodological Answer : Use orthogonal assays (MTT, Annexin V staining, and caspase-3 activation) to confirm apoptosis vs. necrosis. Compare results across multiple cell lines (e.g., MCF-7, HeLa) and normalize to positive controls (e.g., doxorubicin). Mechanistic studies, such as ROS generation assays or mitochondrial membrane potential measurements, clarify cytotoxic pathways .
Methodological Considerations
Q. How are computational methods integrated into the design of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model ligand-protein interactions (e.g., with kinases or GPCRs). ADMET prediction tools (e.g., SwissADME) forecast bioavailability and toxicity, prioritizing derivatives for synthesis .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities. Limits of detection (LOD < 0.1%) are validated via spiked samples. LC-MS identifies byproducts (e.g., unreacted intermediates), while elemental analysis ensures stoichiometric accuracy .
Data Presentation
Table 1 : Representative Biological Activity of Derivatives
| Derivative Substituent | MIC (S. aureus) (µg/mL) | IC (Cancer Cell Line) (µM) | Reference |
|---|---|---|---|
| Hydrazone (4-Fluorophenyl) | 8 | 12.5 | |
| Methyl ester prodrug | 32 | 28.7 | |
| Trifluoromethyl analog | 4 | 9.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
